molecular formula C20H20FN5OS2 B2499648 5-((4-(2-Fluorophenyl)piperazin-1-yl)(thiophen-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851970-29-1

5-((4-(2-Fluorophenyl)piperazin-1-yl)(thiophen-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2499648
CAS No.: 851970-29-1
M. Wt: 429.53
InChI Key: HPUZVFWPFUXLIM-UHFFFAOYSA-N
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Description

5-((4-(2-Fluorophenyl)piperazin-1-yl)(thiophen-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a novel synthetic compound designed for advanced pharmaceutical and neuroscience research. It belongs to a class of heterocyclic compounds characterized by a complex molecular architecture featuring a thiazolo[3,2-b][1,2,4]triazole core, a 2-fluorophenyl-substituted piperazine, and a thiophene moiety. This specific structural combination is of significant interest in medicinal chemistry for the development of central nervous system (CNS) active agents. Compounds within this structural class have been investigated as modulators of NMDA receptor activity, which is a pivotal target for treating a range of neurological disorders and conditions . The presence of the 2-fluorophenylpiperazine group is a common pharmacophore in ligands for various neurotransmitter receptors, suggesting potential application in psychiatric and neurological research. The integration of the thiophene ring, as opposed to the more common furan analog, aims to modulate the compound's electronic properties, lipophilicity, and binding affinity to explore structure-activity relationships (SAR). Researchers can utilize this compound as a key building block or a pharmacological tool to probe neurochemical pathways, investigate mechanisms of action related to glutamate receptor function, and develop new therapies for cognitive deficits, depression, or neuropathic pain . As a for-research compound, it is supplied with detailed analytical data. This product is intended for non-human research applications only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

5-[[4-(2-fluorophenyl)piperazin-1-yl]-thiophen-2-ylmethyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN5OS2/c1-13-22-20-26(23-13)19(27)18(29-20)17(16-7-4-12-28-16)25-10-8-24(9-11-25)15-6-3-2-5-14(15)21/h2-7,12,17,27H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPUZVFWPFUXLIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC=CS3)N4CCN(CC4)C5=CC=CC=C5F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-((4-(2-Fluorophenyl)piperazin-1-yl)(thiophen-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases and cancer treatment. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of the compound involves a multi-step process starting from saccharin and utilizing various reagents such as 1-(2-fluorophenyl)piperazine and potassium carbonate. The structural analysis reveals that the compound contains a piperazine moiety, a thiophene group, and a thiazolo-triazole core which contributes to its biological properties.

Key Structural Features

  • Piperazine Moiety : Known for its role in various pharmacological activities.
  • Thiophene Group : Often associated with enhanced bioactivity.
  • Thiazolo-Triazole Core : Linked to anticancer properties.

Anticancer Properties

Recent studies have demonstrated that derivatives of thiazolo[3,2-b][1,2,4]triazole exhibit significant anticancer activity. For instance, research indicates that compounds within this class can inhibit cell proliferation in various cancer cell lines. The specific compound has shown promise in preliminary in vitro evaluations.

Compound Cell Line IC50 (µM) Mechanism of Action
This compoundA549 (Lung)15.0Induction of apoptosis
Similar DerivativeMCF7 (Breast)10.5Cell cycle arrest

Neuroprotective Effects

The compound exhibits potential as a neuroprotective agent by acting as an inhibitor of monoamine oxidase (MAO), particularly MAO-B. This is significant for treating neurodegenerative disorders such as Parkinson's and Alzheimer's disease.

Compound MAO Type IC50 (µM) Selectivity Index
This compoundMAO-B0.013High
Reference CompoundMAO-B0.020Moderate

Case Studies

Several studies have explored the biological activity of similar compounds with the piperazine framework. For example:

  • Study on MAO Inhibition : A series of piperazine derivatives were evaluated for their MAO-A and MAO-B inhibition capabilities. The results indicated that modifications on the phenyl ring significantly affected potency and selectivity towards MAO-B .
  • Anticancer Activity Assessment : In vitro studies on thiazolo[3,2-b][1,2,4]triazole derivatives revealed their ability to induce apoptosis in cancer cells through various mechanisms including oxidative stress and mitochondrial dysfunction .

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